Cas no 2227779-20-4 (rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol)

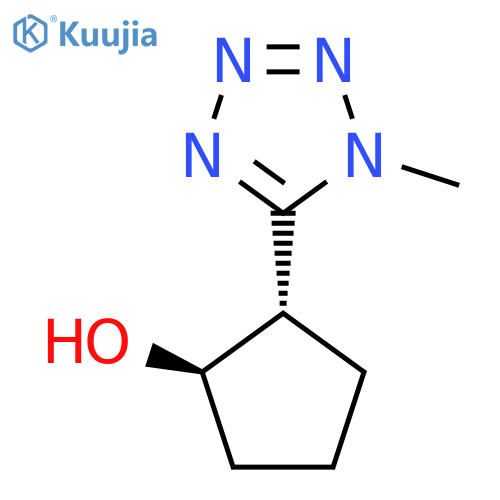

2227779-20-4 structure

商品名:rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol

rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol

- 2227779-20-4

- EN300-1637635

-

- インチ: 1S/C7H12N4O/c1-11-7(8-9-10-11)5-3-2-4-6(5)12/h5-6,12H,2-4H2,1H3/t5-,6-/m1/s1

- InChIKey: VWENBDHTQYPOTB-PHDIDXHHSA-N

- ほほえんだ: O[C@@H]1CCC[C@H]1C1=NN=NN1C

計算された属性

- せいみつぶんしりょう: 168.10111102g/mol

- どういたいしつりょう: 168.10111102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.8Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1637635-2.5g |

rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol |

2227779-20-4 | 2.5g |

$2408.0 | 2023-06-04 | ||

| Enamine | EN300-1637635-10.0g |

rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol |

2227779-20-4 | 10g |

$5283.0 | 2023-06-04 | ||

| Enamine | EN300-1637635-50mg |

rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol |

2227779-20-4 | 50mg |

$707.0 | 2023-09-22 | ||

| Enamine | EN300-1637635-10000mg |

rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol |

2227779-20-4 | 10000mg |

$3622.0 | 2023-09-22 | ||

| Enamine | EN300-1637635-0.05g |

rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol |

2227779-20-4 | 0.05g |

$1032.0 | 2023-06-04 | ||

| Enamine | EN300-1637635-0.5g |

rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol |

2227779-20-4 | 0.5g |

$1180.0 | 2023-06-04 | ||

| Enamine | EN300-1637635-1.0g |

rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol |

2227779-20-4 | 1g |

$1229.0 | 2023-06-04 | ||

| Enamine | EN300-1637635-2500mg |

rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol |

2227779-20-4 | 2500mg |

$1650.0 | 2023-09-22 | ||

| Enamine | EN300-1637635-1000mg |

rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol |

2227779-20-4 | 1000mg |

$842.0 | 2023-09-22 | ||

| Enamine | EN300-1637635-0.25g |

rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol |

2227779-20-4 | 0.25g |

$1131.0 | 2023-06-04 |

rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol 関連文献

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

5. Back matter

2227779-20-4 (rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol) 関連製品

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量